Brevinin-1Sb

Antimicrobial peptides Gram-negative bacteria minimum inhibitory concentration

Brevinin-1Sb is a 24‑residue, C‑terminally disulfide‑bonded cationic antimicrobial peptide first isolated from the electrically stimulated skin secretions of the southern leopard frog Rana sphenocephala. It belongs to the brevinin‑1 subfamily of the frog skin active peptide family and displays selective growth‑inhibitory activity against Gram‑negative bacteria, most reproducibly quantified against Escherichia coli.

Molecular Formula
Molecular Weight
Cat. No. B1577853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1Sb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1Sb Procurement Guide: Know Your 24-mer Frog Skin Antimicrobial Peptide


Brevinin-1Sb is a 24‑residue, C‑terminally disulfide‑bonded cationic antimicrobial peptide first isolated from the electrically stimulated skin secretions of the southern leopard frog Rana sphenocephala [1]. It belongs to the brevinin‑1 subfamily of the frog skin active peptide family and displays selective growth‑inhibitory activity against Gram‑negative bacteria, most reproducibly quantified against Escherichia coli [2]. Its sequence – FLPAIVGAAGKFLPKIFCAISKKC – differs from co‑isolated paralogs at single or few positions, making the peptide a precise molecular probe for structure‑activity relationship (SAR) studies within the brevinin‑1 series [3].

Brevinin-1Sb Procurement: Why Generic Substitution Fails


Brevinin‑1 family peptides are not interchangeable. Even single‑site sequence polymorphisms within the same species dramatically alter biological activity. In the seminal characterization of Rana sphenocephala secretions, brevinin‑1Sb (17 µM MIC) differed from brevinin‑1Sa by a single Lys→Gln substitution at position 12, yet the observed antimicrobial potency shifted 3.2‑fold [1]. Moreover, the commercially available progenitor peptide brevinin‑1 (Rana brevipoda) exhibits a different antimicrobial profile and 2‑fold lower potency against the same E. coli test strain [2]. Generic procurement of an unspecified “brevinin” therefore risks introducing a peptide with divergent target engagement, potency, and structure-activity relationships, undermining assay reproducibility and data integrity.

Brevinin-1Sb Product-Specific Quantitative Evidence Guide


Head‑to‑Head E. coli MIC Comparison Brevinin‑1Sa vs. Brevinin‑1Sb vs. Brevinin‑1Sc

In the same experimental system, brevinin‑1Sb exhibits an intermediate MIC against E. coli compared to its paralogs brevinin‑1Sa and brevinin‑1Sc. The single‑assay provenance eliminates inter‑laboratory variability, making this the most reliable potency differentiation of the three peptides [1].

Antimicrobial peptides Gram-negative bacteria minimum inhibitory concentration

Sequence‑Selectivity Link: Position‑12 Polymorphism Drives a 3.2‑Fold MIC Shift

Brevinin‑1Sb differs from brevinin‑1Sa at a single residue: Lys 12 in 1Sb vs. Gln 12 in 1Sa. This single cationic substitution correlates with a 3.2‑fold improvement in MIC against E. coli (17 µM vs. 55 µM). In contrast, the multiple sequence changes between 1Sb and 1Sc (Phe 1, Pro 3, Val 7, Lys 16, Tyr 20, Thr 22) produce only a 1.2‑fold potency difference, suggesting that the Lys 12 position has a disproportionately large contribution to targeting Gram‑negative membranes [1][2].

structure-activity relationship alanine scanning antimicrobial peptide design

Physicochemical Divergence: Brevinin‑1Sb vs. Sc Boman Index and Hydrophobicity

Despite similar MIC values (17 µM vs. 14 µM), brevinin‑1Sb and brevinin‑1Sc have markedly different calculated physicochemical properties. Brevinin‑1Sb has a Boman index of 23.66 vs. 11.97 for 1Sc and a GRAVY hydrophobicity of 1.063 vs. 0.825 for 1Sc. These differences predict divergent protein‑binding propensities, solubility, and membrane‑partitioning behavior, which are critical for in‑vivo pharmacokinetics and formulation development [1][2].

peptide design hydrophobicity Boman index

Known Data Gap: Absence of Hemolytic or Cytotoxicity Data

No hemolytic activity (HC₅₀) or mammalian‑cell cytotoxicity data are available for brevinin‑1Sb in the peer‑reviewed literature or curated databases [1][2]. This is a critical data gap that distinguishes it from better‑characterized brevinins such as brevinin‑1BYa, for which hemolytic activity has been reported [3]. The absence of selectivity data means that any extrapolation to therapeutic index or in‑vivo safety is not evidence‑supported. Procurement decisions for projects that require a pre‑characterized safety window should either (i) fund a dedicated hemolysis/cytotoxicity study, or (ii) select a brevinin analog with existing selectivity data.

therapeutic index safety pharmacology selectivity

Brevinin-1Sb Best Research & Industrial Application Scenarios


Structure‑Activity Relationship (SAR) Studies on Gram‑Negative Membrane Disruption

Because brevinin‑1Sb differs from brevinin‑1Sa by a single Lys 12 residue [1], it is the preferred peptide for probing the contribution of position‑12 basicity to E. coli outer‑membrane permeabilization. Head‑to‑head MIC data (17 µM vs. 55 µM) from the identical assay system [2] provide a robust quantitative baseline for mutagenesis studies.

Physicochemical Profiling of Brevinin‑1 Family Members

Brevinin‑1Sb’s high Boman index (23.66) and GRAVY hydrophobicity (1.063) relative to brevinin‑1Sc [1] make it a valuable comparator for biophysical studies examining how these parameters influence peptide aggregation, liposome partitioning, and serum protein binding. This is directly relevant to formulation development for AMP‑based therapeutics.

Frog Skin Peptide Phylogenetics and Molecular Marker Studies

The high sequence variability among brevinin‑1 peptides was originally proposed as a taxonomic tool [1]. Brevinin‑1Sb, with its defined geographic origin (Rana sphenocephala, southern USA), provides a sequence‑verified standard for inter‑species comparative studies of Ranid frog antimicrobial peptide evolution.

Pre‑Procurement Benchmarking for General‑Interest Brevinin Projects

For laboratories considering a broad‑spectrum brevinin, brevinin‑1Sb offers a precisely measured, intermediate‑potency benchmark (MIC 17 µM against E. coli) against which the commercially prevalent brevinin‑1 (MIC ≈ 13.4 µM against E. coli) [2] can be directly compared, provided that the same E. coli strain and assay protocol are used.

Quote Request

Request a Quote for Brevinin-1Sb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.